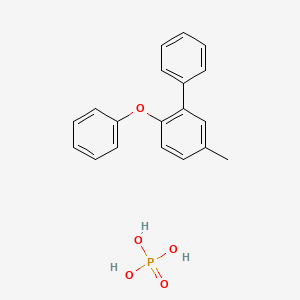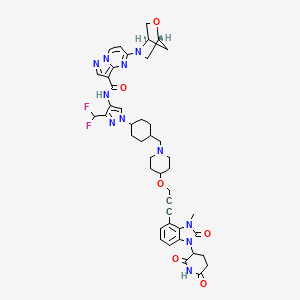![molecular formula C49H97NO5 B11931301 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate is a complex organic compound with a molecular formula of C₄₉H₉₇NO₅. This compound is characterized by its long aliphatic chains and ester functional groups, making it a subject of interest in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of 2-hexyldecanoic acid, which is then esterified with a suitable alcohol to form the ester intermediate. This intermediate undergoes further reactions with hexylamine and 5-hydroxypentylamine to form the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities and by-products.
化学反应分析
Types of Reactions
6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-[6-(2-hexyldecanoyloxy)hexyl-(5-oxopentyl)amino]hexyl 2-hexyldecanoate, while reduction of the ester groups can produce 6-[6-(2-hexyldecanoloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanol.
科学研究应用
6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and amidation reactions.
Biology: The compound’s long aliphatic chains make it useful in studying membrane interactions and lipid bilayer formation.
Medicine: Its potential as a drug delivery vehicle is being explored due to its amphiphilic nature.
Industry: It is used in the formulation of specialty lubricants and surfactants.
作用机制
The mechanism by which 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate exerts its effects is primarily through its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
Similar Compounds
- 6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
- 6-[6-(2-Hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanol
- 6-[6-(2-Hexyldecanoloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aliphatic chains, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.
属性
分子式 |
C49H97NO5 |
|---|---|
分子量 |
780.3 g/mol |
IUPAC 名称 |
6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C49H97NO5/c1-5-9-13-17-19-28-38-46(36-26-15-11-7-3)48(52)54-44-34-23-21-30-40-50(42-32-25-33-43-51)41-31-22-24-35-45-55-49(53)47(37-27-16-12-8-4)39-29-20-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3 |
InChI 键 |
FFKYMQODXFWXDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
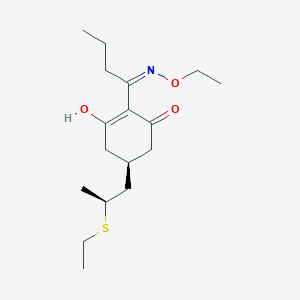
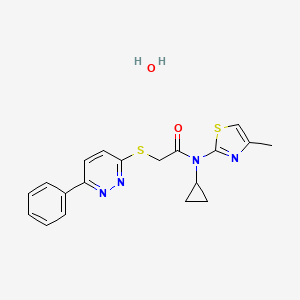
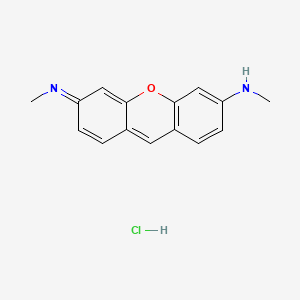

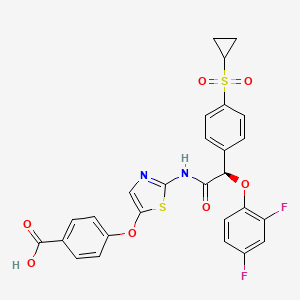
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
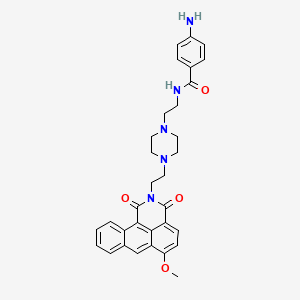
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)

